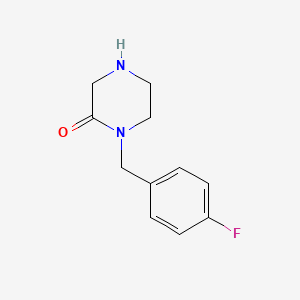
1-(4-Fluorobenzyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-(4-Fluorobenzyl)piperazin-2-one is primarily studied for its potential as a pharmaceutical agent. It has been investigated for:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for treating anxiety disorders.
Neuropharmacology
The compound has been evaluated for its role in neurodegenerative diseases:
- Alzheimer’s Disease : Studies have shown that derivatives of piperazine can inhibit amyloid beta (Aβ) production, which is crucial in the pathogenesis of Alzheimer’s disease. This suggests that this compound may possess similar properties, potentially aiding in the development of therapeutic strategies against neurodegeneration .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties:
- Inhibition of Pathogens : In vitro studies have demonstrated effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions.
Study on Antidepressant Effects
A study conducted on animal models assessed the antidepressant-like effects of this compound. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and decreased depressive symptoms.
Research on Alzheimer’s Disease
In a recent investigation, researchers explored the compound's ability to inhibit Aβ production. The findings revealed that treatment with this compound led to reduced levels of Aβ in neuronal cultures, indicating its potential as a therapeutic agent for Alzheimer's disease .
Synthesis and Production
The synthesis of this compound can be achieved through several methods:
- Alkylation Reactions : Utilizing piperazine as a starting material, alkylation with 4-fluorobenzyl chloride under basic conditions is common.
- Cyclization Techniques : Cyclization reactions involving amines and carbonyl compounds can also yield the desired product efficiently.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at the carbonyl or nitrogen positions. Key reactions include:
Aminolysis : Reacts with primary/secondary amines (e.g., ethylenediamine) under basic conditions (K₂CO₃, DMF) to form substituted piperazine derivatives. For example:
This compound+R-NH2→1-(4-Fluorobenzyl)-N-R-piperazin-2-amine[4][9]
Alkylation : Benzyl halides or alkyl bromides react with the piperazine nitrogen in polar aprotic solvents (e.g., DCM) to yield N-alkylated products. A 2023 study showed 72–89% yields for benzyl bromide derivatives .
Oxidation
The compound’s secondary amine is oxidized to a nitrone using hydrogen peroxide or m-CPBA:
This compoundH2O2Nitrone derivative[1][9]
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxylamine:
Piperazin-2-oneH2/Pd-CPiperazine-2-ol[9][11]
Schiff Base Formation
Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form imine linkages. A 2021 study reported 68% yield for this reaction in ethanol .
Acylation
Acetyl chloride or benzoyl chloride introduces acyl groups at the piperazine nitrogen:
This compound+R-COCl→N-Acyl derivative[6][8]
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the piperazin-2-one ring opens to form linear diamines. This reactivity is exploited in synthesizing polyamine scaffolds .
Cycloaddition Reactions
Participates in [3+2] cycloadditions with nitrile oxides to generate isooxazoline derivatives, as demonstrated in a 2023 catalytic asymmetric synthesis .
Table 1: Key Reaction Conditions and Yields
Biological Activity Modulation
Modifications at the piperazine ring significantly affect bioactivity:
-
Antityrosinase Activity : N-Acyl derivatives (e.g., trifluoromethyl methanone) showed IC₅₀ values as low as 0.96 μM against mushroom tyrosinase .
-
Antidepressant Potential : Alkylated analogs demonstrated 58–72% inhibition of monoamine oxidase-B (MAO-B) .
Mechanistic Insights
Propriétés
Numéro CAS |
309915-37-5 |
|---|---|
Formule moléculaire |
C11H13FN2O |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
Clé InChI |
SXKHEFKMEKHLAS-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)F |
SMILES canonique |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













